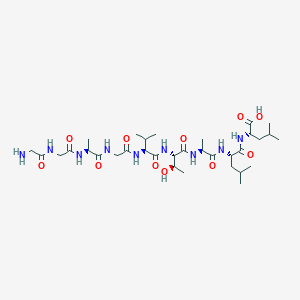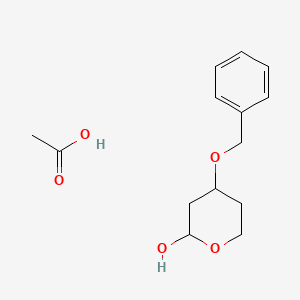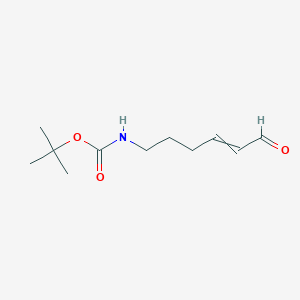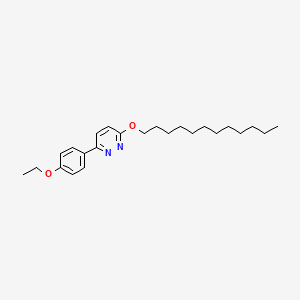
Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine is a complex peptide compound composed of multiple amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery .
化学反应分析
Types of Reactions
Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes such as proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine and cysteine.
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted with other residues through chemical or enzymatic methods.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or acidic conditions (e.g., hydrochloric acid).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products Formed
The major products formed from these reactions include smaller peptide fragments, individual amino acids, and modified peptides with altered functional groups .
科学研究应用
Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and degradation.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
作用机制
The mechanism of action of Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various cellular pathways, including signal transduction, metabolism, and gene expression .
相似化合物的比较
Similar Compounds
Glycyl-L-leucine: A simpler dipeptide with similar structural features.
L-alanyl-L-glutamine: Another peptide with applications in clinical treatment and sports health care.
Cyclo(alanylglycyl): A cyclic peptide with different structural properties.
Uniqueness
Its complexity allows for more intricate interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
647837-46-5 |
|---|---|
分子式 |
C33H59N9O11 |
分子量 |
757.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C33H59N9O11/c1-15(2)10-21(30(49)40-22(33(52)53)11-16(3)4)39-29(48)19(8)38-32(51)27(20(9)43)42-31(50)26(17(5)6)41-25(46)14-36-28(47)18(7)37-24(45)13-35-23(44)12-34/h15-22,26-27,43H,10-14,34H2,1-9H3,(H,35,44)(H,36,47)(H,37,45)(H,38,51)(H,39,48)(H,40,49)(H,41,46)(H,42,50)(H,52,53)/t18-,19-,20+,21-,22-,26-,27-/m0/s1 |
InChI 键 |
ZQHJITDLCSQDKT-PABXRPCUSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)CN)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



stannane](/img/structure/B12602153.png)

silane](/img/structure/B12602156.png)
![Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-](/img/structure/B12602162.png)

![2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane](/img/structure/B12602172.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]](/img/structure/B12602177.png)

![4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12602192.png)
![{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine](/img/structure/B12602211.png)
![5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12602213.png)
![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
